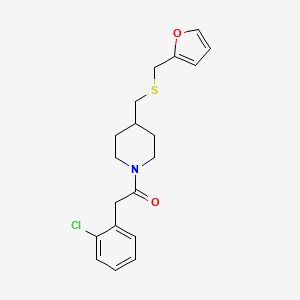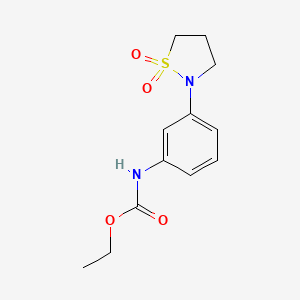
Ethyl (3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of carbamates like Ethyl (3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate can be achieved through carbamoylation . This process involves the reaction of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . Another method involves the use of methyl carbamate as an economical carbamoyl donor in tin-catalyzed transcarbamoylation .Molecular Structure Analysis
The molecular structure of this compound involves a thiazolidine motif . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .Chemical Reactions Analysis
The formation of Ethyl carbamate (EC, urethane), a related compound, can occur post-distillation via the reaction of a volatile precursor, isocyanate, and ethanol both at ambient and elevated temperatures . The key reaction for EC formation in wine is between urea and ethanol .Applications De Recherche Scientifique
Molecular Structure and Stability
Research on compounds related to Ethyl (3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate emphasizes their molecular structure and stability. Studies reveal that compounds like ethyl N-[N-(3-phenyl-1H-1,2,4-triazol-5-yl)carbamothioyl]carbamate exist in a tautomeric form stabilized by intramolecular hydrogen bonding, indicating potential stability and reactivity in biochemical applications (Dolzhenko et al., 2010).
Enzymatic Synthesis and Biological Activity
Enzymatic synthesis leveraging compounds like this compound has been explored, showing oxazolidinones' synthesis through 2-aminoalochol and dimethyl carbonate. This process highlights the potential for creating biologically active compounds with minimal environmental impact (Yadav & Pawar, 2014).
Antimicrobial and Anticancer Applications
Novel hybrids incorporating the carbamate structure exhibit significant antimicrobial activities, suggesting the compound's utility in developing new therapeutic agents. Specific carbamate derivatives have shown potent effects against various bacteria, highlighting their potential in pharmaceutical research (Hussein, 2018). Furthermore, carbamate derivatives of 4β-(1,2,3-triazol-1-yl)podophyllotoxin were synthesized, showing notable cytotoxicities against human cancer cell lines, underlining the potential of such compounds in anticancer drug development (Liu et al., 2013).
Environmental and Food Safety
Ethyl carbamate's presence in alcoholic beverages and fermented food products as a potentially carcinogenic compound has prompted research into methods for reducing its levels. This includes physical, chemical, enzymatic, and genetic engineering technologies, aimed at mitigating its risk to human health and highlighting the importance of safety in food chemistry (Zhao et al., 2013).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as thiazolidine derivatives, have been found to interact with a variety of biological targets .
Mode of Action
Without specific studies on “Ethyl (3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate”, it’s difficult to say exactly how it interacts with its targets. Thiazolidine derivatives, which share some structural similarities, are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Thiazolidine derivatives are known to affect a variety of biochemical pathways, leading to diverse biological responses .
Result of Action
Thiazolidine derivatives have been found to have a variety of biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Safety and Hazards
Propriétés
IUPAC Name |
ethyl N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-2-18-12(15)13-10-5-3-6-11(9-10)14-7-4-8-19(14,16)17/h3,5-6,9H,2,4,7-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPKVJMDGQJPFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3,5-dimethyl-4-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazol-1-yl)-6-phenylpyridazine](/img/structure/B2724157.png)
![(3As,6aS)-N,N-dimethyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxamide](/img/structure/B2724159.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2724161.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-2-carboxamide](/img/structure/B2724162.png)
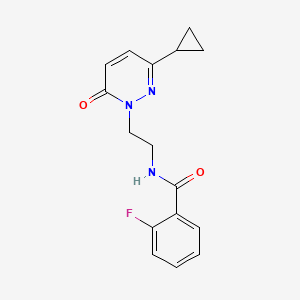
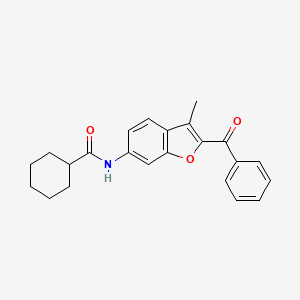
![5-((4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2724168.png)

![3-[(5Z)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2724172.png)
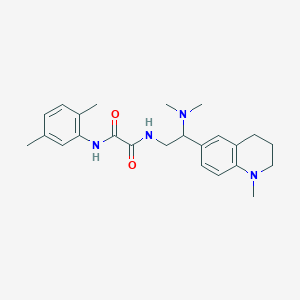
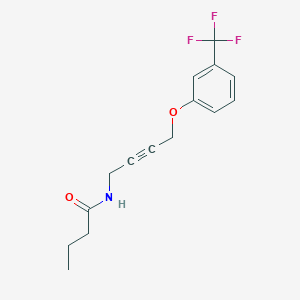
![N-benzyl-3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2724177.png)
